DBCO-PEG1-acid

Vue d'ensemble

Description

DBCO-PEG1-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Applications De Recherche Scientifique

Bioconjugation Applications

DBCO-PEG1-acid is primarily utilized in bioconjugation techniques, particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is advantageous because it does not require toxic catalysts, making it suitable for biological applications.

Case Study: Site-Selective Protein Modification

A study demonstrated the use of this compound for site-selective labeling of proteins containing cysteine residues. The DBCO-tag was incorporated into a model protein (monomeric enhanced green fluorescent protein), allowing for selective conjugation with DBCO-(PEG)4-biotin. The reaction yielded a mono-labeled product with an impressive yield of 80%, showcasing the efficiency of DBCO-based reactions in protein modification .

Data Table: Reaction Yields with Various Probes

| Probe Type | Reaction Yield (%) | Reaction Conditions |

|---|---|---|

| DBCO-(PEG)4-biotin | 80 | 0.5 mM protein, 1.5 mM probe, pH 8.0, 37°C |

| Fluorophores | Varies | Similar conditions as above |

| Small molecule toxins | Varies | Similar conditions as above |

Drug Delivery Systems

This compound also plays a crucial role in developing drug delivery systems, particularly in antibody-drug conjugates (ADCs). Its PEGylated structure enhances solubility and stability while allowing for targeted delivery of therapeutic agents.

Case Study: Development of PROTACs

In the context of PROTAC (PROteolysis TArgeting Chimera) technology, this compound has been employed as a linker to facilitate the degradation of target proteins. This application leverages the compound's ability to form stable conjugates with specific ligands while maintaining the necessary pharmacological properties .

Data Table: PROTAC Linker Characteristics

| Linker Type | Properties |

|---|---|

| This compound | Bioorthogonal, high stability |

| Alternative Linkers | Varying solubility and stability |

Tissue Engineering

The compound is also being explored for applications in tissue engineering and regenerative medicine. Its biocompatibility and ability to form hydrogels make it suitable for creating scaffolds that support cell growth and tissue regeneration.

Case Study: Hydrogel Formation

Research has shown that this compound can be used to create hydrogels that mimic extracellular matrix properties. These hydrogels can encapsulate cells and release growth factors in a controlled manner, promoting tissue repair .

Analyse Des Réactions Chimiques

Click Chemistry Reactions

DBCO-PEG1-acid is primarily utilized in Click Chemistry, which is characterized by its efficiency and specificity. The DBCO moiety reacts with azides under mild conditions, allowing for the formation of stable triazole linkages without the need for copper catalysts.

Reaction Equation:

This reaction is advantageous in biological contexts where copper can be toxic or interfere with cellular processes.

Amide Bond Formation

The carboxylic acid group at the end of the PEG chain allows for the formation of amide bonds with primary amines. This reaction can be catalyzed by various coupling agents, enhancing the efficiency of the process.

Reaction Example:

This reaction is widely used in creating bioconjugates for drug delivery systems and targeting specific biomolecules.

Stability and Reactivity

Research indicates that this compound exhibits high stability in biological conditions, making it suitable for prolonged applications in drug delivery and imaging studies. The reactivity of DBCO groups allows for selective labeling of proteins and other biomolecules, which is essential in biochemical assays and therapeutic applications.

Comparative Reactivity Studies

Studies have shown that DBCO-based compounds react efficiently with various azides, demonstrating faster kinetics compared to traditional methods involving copper-catalyzed reactions. For instance, a study reported a rate constant of for a DBCO conjugate reacting under physiological conditions .

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| DBCO-Azide Reaction | pH 8.0, 37°C, 4h | >95% | |

| Amide Formation | EDC/HATU activation | >90% | |

| Protein Labeling | Physiological buffer | Stable |

Comparative Stability Analysis

| Compound | Stability After 4 Days | Reference |

|---|---|---|

| Cysteine-DBCO Conjugate | Intact | |

| Thiosuccinimide Conjugate | <14% intact |

Propriétés

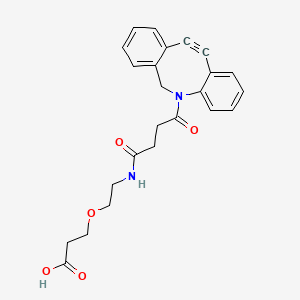

IUPAC Name |

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c27-22(25-14-16-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOQNUZPXTECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.